molecular formula C5H14ClNO B3022579 (2-Methoxy-1,1-dimethylethyl)amine hydrochloride CAS No. 251660-96-5

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride

Cat. No. B3022579
CAS RN: 251660-96-5
M. Wt: 139.62 g/mol
InChI Key: PNJWRLMQZGHSPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nitration, methoxylation, acylation, and hydrolysis, as seen in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride . Another example is the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, which involves a Wittig reaction and subsequent reduction . These methods could potentially be adapted for the synthesis of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride.

Molecular Structure Analysis

The molecular structure of amines and their hydrochlorides significantly influences their reactivity and interactions. For instance, the presence of a methoxy group and the substitution pattern on the aromatic ring are crucial for the binding at the colchicine site of tubulin, as seen with the compound 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene hydrochloride . The structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives also highlight the importance of the alkyl group's position and its impact on affinity for certain receptors .

Chemical Reactions Analysis

The chemical reactivity of amines and their hydrochlorides can be influenced by the presence of acid catalysts. For example, hydrochloric acid catalyzes the formation of fluorophores in the condensation reaction between formaldehyde and phenylethylamines . This suggests that (2-Methoxy-1,1-dimethylethyl)amine hydrochloride could potentially undergo similar condensation reactions under acidic conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride are not directly discussed, the properties of related compounds can provide some context. Hydrochlorides of amines generally exhibit increased solubility in water and may show different fluorescence characteristics when subjected to specific histochemical reactions . The hydrochloride form can also affect the biological activity, as seen with the antineoplastic properties of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene hydrochloride .

properties

IUPAC Name

1-methoxy-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2,6)4-7-3;/h4,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJWRLMQZGHSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride

CAS RN

251660-96-5
Record name 1-methoxy-2-methylpropan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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